N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with ethoxyphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The ethoxyphenyl and methylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethoxyphenyl or methylphenyl groups may be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Hydroxyl or carbonyl derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide has various scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical agents with potential therapeutic effects.
Biological Studies: It can be employed in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-[(3-methoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide
- N-[(3-ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings can lead to variations in the compound’s chemical and physical properties.
- Biological Activity: Similar compounds may exhibit different levels of biological activity, depending on their interaction with molecular targets.
- Applications: The unique combination of substituents in N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide may confer specific advantages in certain applications, such as enhanced potency or selectivity.
This detailed article provides an overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-27-22-9-5-7-19(15-22)16-24-23(26)21-10-12-25(13-11-21)17-20-8-4-6-18(2)14-20/h4-9,14-15,21H,3,10-13,16-17H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCHDDOBQUJFOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.